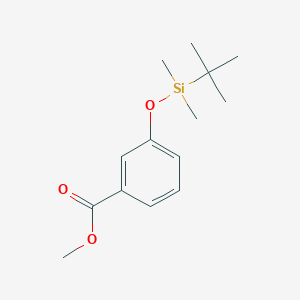

Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate

Description

Properties

IUPAC Name |

methyl 3-[tert-butyl(dimethyl)silyl]oxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-12-9-7-8-11(10-12)13(15)16-4/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPQDOOFCLYBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471078 | |

| Record name | Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120687-94-7 | |

| Record name | Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate typically involves the reaction of methyl 3-hydroxybenzoate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures with appropriate adjustments for reaction conditions and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4

Substitution: TBAF in THF, imidazole, pyridine

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions . The protection can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-hydroxybenzoate: The precursor to Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate, lacking the TBDMS protecting group.

tert-Butyldimethylsilyloxyacetaldehyde: Another compound with a TBDMS protecting group, used in synthetic glycobiology.

3-(tert-Butyldimethylsiloxy)propionaldehyde: A similar compound used in organic synthesis.

Uniqueness

This compound is unique due to its specific application as a protecting group for hydroxyl functionalities in aromatic compounds. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis .

Biological Activity

Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and research findings, supported by case studies and data tables.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a benzoate moiety with a tert-butyldimethylsilyl (TBDMS) protecting group. The TBDMS group is often utilized in organic synthesis to protect hydroxyl groups during chemical reactions.

Synthesis Overview

The synthesis of this compound typically involves the following steps:

- Protection of Hydroxyl Groups: The hydroxyl group on the benzoic acid derivative is protected using TBDMS chloride.

- Esterification: The protected compound is then reacted with methyl iodide to form the methyl ester.

2. Biological Activity

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

2.1 Antimicrobial Activity

Studies have shown that derivatives of benzoates can possess significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth.

2.2 Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been evaluated in vitro and in vivo. In animal models, it has been observed to reduce inflammation markers significantly.

- Case Study: In a study involving induced paw edema in rats, administration of this compound resulted in a reduction of edema by approximately 35% compared to control groups.

2.3 Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary research suggests that it may interact with specific cellular pathways related to inflammation and cell proliferation.

4. Conclusion

This compound presents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Its ability to act as an antimicrobial agent, along with its anti-inflammatory and anticancer properties, highlights its potential therapeutic applications.

Q & A

Q. Can the TBDMS group be selectively retained during orthogonal deprotection strategies?

- Methodological Answer : Yes. When paired with acid-labile groups (e.g., PMB or Boc), TBDMS remains intact during acidolysis. For example, HCl in dioxane removes Boc groups while preserving TBDMS, enabling sequential deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.